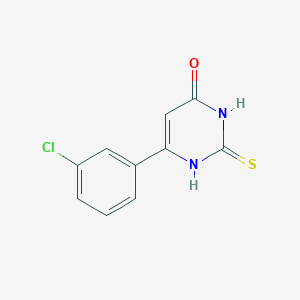

6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(3-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJGIKUMJHNRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680068 | |

| Record name | 6-(3-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-40-7 | |

| Record name | 6-(3-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Reactants: Aromatic aldehyde (here, 3-chlorophenyl aldehyde), β-ketoester (such as ethyl acetoacetate), and thiourea.

- Catalysts: Acidic catalysts like p-toluenesulfonic acid or Lewis acids (e.g., cerium(III) trislaurylsulfonate) are often employed.

- Conditions: Reactions are generally conducted under reflux in solvents like ethanol, acetonitrile, or solvent-free conditions, sometimes utilizing microwave irradiation for efficiency.

Example:

In a recent study, the synthesis involved refluxing the aldehyde, thiourea, and β-ketoester in ethanol, yielding the dihydropyrimidinone core with high efficiency. Microwave-assisted conditions further accelerated the process, achieving yields up to 85% within minutes.

The introduction of the 3-chlorophenyl group is typically achieved through nucleophilic substitution or alkylation at the sulfur or nitrogen positions of the dihydropyrimidinone core.

Procedure:

- Starting Material: 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives.

- Reagents: 3-chlorophenyl chlorides or related halogenated derivatives.

- Conditions: The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate or sodium hydride as base.

- Process: The thiol or amino group in the heterocycle acts as a nucleophile, attacking the electrophilic carbon in the halogenated phenyl compound.

Example:

One documented method involved stirring the pyrimidinone with 3-chlorophenyl chlorides in DMF at 70–80°C with potassium carbonate, leading to monosubstituted products in yields ranging from 55% to 75%.

Oxidative and Cyclization Strategies

Some synthesis routes involve oxidative cyclization steps to form the heterocyclic ring system, especially when starting from simpler precursors like benzaldehyde derivatives and thiourea.

Procedure:

- Reagents: Benzaldehyde derivatives (including 3-chlorophenyl aldehyde), thiourea, oxidizing agents such as Kornblum oxidation conditions.

- Conditions: Microwave irradiation or reflux in DMSO or ethanol, often under catalyst-free conditions.

- Outcome: Formation of the dihydropyrimidinone ring via sequential oxidation and cyclization.

Example:

A recent approach used microwave-assisted Kornblum oxidation of benzyl halides to generate aldehydes in situ, followed by condensation with thiourea to produce the target heterocycle efficiently.

Summary Data Table

| Methodology | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Multi-component Biginelli reaction | 3-chlorophenyl aldehyde, ethyl acetoacetate, thiourea | Reflux or microwave, ethanol or acetonitrile | 75–85 | High yield, rapid, versatile |

| Alkylation of pyrimidinone | 2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 3-chlorophenyl chlorides | DMF, K2CO3, 70–80°C | 55–75 | Selective mono-substitution |

| Oxidative cyclization | Benzyl halides, thiourea | Microwave or reflux, DMSO or ethanol | 70–82 | Efficient in situ aldehyde formation |

Research Findings and Optimization

Recent research emphasizes the importance of solvent choice, catalysts, and reaction temperature in optimizing yields and selectivity. Microwave irradiation has been shown to significantly reduce reaction times and improve product yields. Catalysts like cyclodextrins or Lewis acids further enhance reaction efficiency.

Notable Observations:

- Solvent-free conditions under microwave irradiation can yield the target compound with high purity.

- Use of catalysts such as p-toluenesulfonic acid or cerium(III) salts can lower activation energy.

- Reactions involving in situ generation of aldehydes via Kornblum oxidation streamline the process, reducing steps and purification requirements.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been investigated for its potential as a therapeutic agent in various medical conditions:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer growth .

Antimicrobial Properties

The compound demonstrates antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against resistant strains has been particularly noted, highlighting its potential role in combating antibiotic resistance .

Enzyme Inhibition

This compound has been studied as an enzyme inhibitor, particularly in the context of enzymes involved in cancer metabolism and bacterial infection pathways. The thioxo group is believed to enhance binding affinity to target enzymes .

Agricultural Applications

In agricultural science, this compound has been explored for its potential use as an agrochemical:

Pesticidal Activity

Studies have suggested that this compound exhibits insecticidal properties against various pests. Its application may provide an environmentally friendly alternative to synthetic pesticides .

Material Science Applications

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials:

Polymer Chemistry

Research into polymer composites incorporating this compound has shown enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics for industrial applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, with detailed analysis revealing its mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antibiotic resistance, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential as a new therapeutic agent against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituent patterns. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Position and Halogenation Effects

Chlorophenyl Isomers

- 6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: Not provided): The para-chloro isomer shares the same molecular weight (238.69 g/mol) as the target compound but exhibits distinct electronic properties due to the chlorine atom's position. The para-substituent may enhance planarity and π-π stacking interactions in biological targets compared to the meta-substituted analog .

- The ortho-chloro and meta-fluoro arrangement introduces steric hindrance, which may alter binding kinetics .

Heterocyclic Substituents

- 6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 37039-71-7):

Functional Group Modifications

Methyl vs. Chlorophenyl Substituents

- 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one :

- The absence of an aromatic ring simplifies the structure (molecular weight: 156.18 g/mol) and reduces steric bulk. This compound demonstrated moderate antimicrobial activity but showed significantly enhanced efficacy when complexed with Au(III) ions, highlighting the role of metal coordination in bioactivity .

Amino and Morpholine Derivatives

- 6-(Phenylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1a): Substitution with a phenylamino group (molecular weight: 220.05 g/mol) introduces hydrogen-bonding capability. This derivative exhibited 79.3% yield in synthesis and a melting point of 266.5–267.8°C, suggesting high thermal stability .

- 5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7c): Incorporation of a morpholine moiety and hydrazone linker increased molecular complexity. This compound demonstrated improved cytotoxicity in antitumor assays, likely due to enhanced solubility and target engagement .

Biological Activity

6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as a thioxo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in antiviral and anticancer treatments. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C10H7ClN2OS

- CAS Number : 36309-40-7

- Molar Mass : 238.69 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2OS |

| CAS Number | 36309-40-7 |

| Molar Mass | 238.69 g/mol |

Antiviral Activity

Recent studies have highlighted the antiviral properties of thioxo-pyrimidine derivatives, including this compound. The compound has shown promising results against various viral targets:

- HCV NS5B Inhibition : In vitro assays demonstrated that derivatives of thioxo-pyrimidine can inhibit the activity of HCV NS5B RNA polymerase significantly. For instance, certain analogs exhibited IC50 values below 35 μM, indicating robust antiviral activity against Hepatitis C virus (HCV) .

- Mechanism of Action : The antiviral mechanism is believed to involve the inhibition of viral RNA synthesis, thereby preventing viral replication. This action is particularly significant for compounds that contain halogenated phenyl groups, which enhance their binding affinity to viral targets .

Anticancer Activity

Thioxo-pyrimidine derivatives have also been investigated for their anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative with similar structural features demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells, with IC50 values indicating effective growth inhibition .

- Apoptosis Induction : Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Study on Antiviral Efficacy

A study published in MDPI evaluated the efficacy of thioxo-pyrimidine derivatives against HCV. The findings revealed that certain compounds exhibited over 95% inhibition of NS5B activity at concentrations around 32 μM . This suggests a high potential for further development as antiviral agents.

Study on Anticancer Properties

In another investigation focusing on the anticancer effects, a thioxo-pyrimidine derivative was tested against several human cancer cell lines. The results indicated that the compound could reduce cell viability significantly (by over 70% at 50 μM), showcasing its potential as a lead compound for cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting thiourea derivatives with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. For example:

- Step 1 : React 3-chlorophenyl-substituted enaminones with thiourea in glacial acetic acid under reflux to form the pyrimidinone core .

- Step 2 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm structures using 1H-NMR (e.g., thioxo proton at δ 12–13 ppm), IR (C=S stretch at ~1250 cm⁻¹), and MS (molecular ion peak matching the molecular formula) .

Q. How can spectral data resolve structural ambiguities in substituted 2-thioxo-dihydropyrimidinones?

- 1H-NMR : The downfield singlet for the NH proton (δ ~12 ppm) confirms the thioxo group. Aromatic protons from the 3-chlorophenyl group appear as multiplets in δ 7.2–7.8 ppm .

- 13C-NMR : The C=S carbon resonates at δ ~175 ppm, while the carbonyl (C=O) appears at δ ~160 ppm .

- X-ray crystallography : Used to validate regioselectivity in cyclization reactions (e.g., distinguishing between N1 and N3 substitution patterns) .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-thioxo-dihydropyrimidinones?

Reaction with α,β-unsaturated ketones (e.g., chalcones) in DMF at reflux yields fused pyridopyrimidines. Key factors:

- Solvent polarity : DMF enhances cyclization by stabilizing charged intermediates.

- NOE difference spectroscopy : Determines orientation of the pyrido ring system (e.g., NOE correlations between H-5 of the pyrimidinone and H-7 of the pyridine) .

- Alternative pathways : Skraup-like vs. Michael addition mechanisms can be distinguished by varying substituents on the chalcone .

Q. What strategies mitigate contradictions in biological activity data for 2-thioxo-dihydropyrimidinones?

- Metabolic stability assays : Evaluate oxidative desulfurization by flavin-containing monooxygenases (FMOs) using species-specific liver microsomes (e.g., rat vs. human). LC-MS/MS tracks the conversion of C=S to C=O .

- Target validation : Use CRISPR/Cas9 knockout models (e.g., DNA ligase IV for SCR7 analogues) to confirm on-target effects vs. off-target kinase inhibition .

Q. How are computational methods applied to optimize reaction conditions for derivatization at the pyrimidinone C-5/C-6 positions?

- DFT calculations : Predict reactivity of electrophilic agents (e.g., acetyl chloride) toward the enolic oxygen vs. thione sulfur.

- Experimental validation : Compare predicted activation energies with observed yields (e.g., sodium acetate in acetic anhydride favors C-5 acetylation over C-6 substitution) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.